2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine.
Substitution: The piperidine and pyridine rings can undergo substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and as a potential drug candidate.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine: Lacks the carbonitrile group, which may affect its reactivity and binding properties.
4-(Benzenesulfonyl)piperidine: Lacks the pyridine ring, which can influence its overall chemical behavior.
Pyridine-3-carbonitrile: Lacks the piperidine and benzenesulfonyl groups, making it less complex and potentially less versatile.
Uniqueness
2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c18-13-14-5-4-10-19-17(14)20-11-8-16(9-12-20)23(21,22)15-6-2-1-3-7-15/h1-7,10,16H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHWKXRODOSDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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